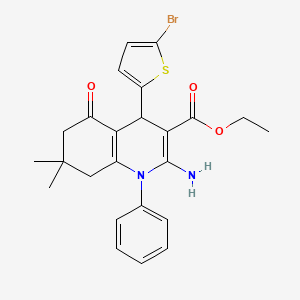![molecular formula C17H26N2O B11541955 N'-[(1E)-1-(4-methylphenyl)ethylidene]octanehydrazide](/img/structure/B11541955.png)
N'-[(1E)-1-(4-methylphenyl)ethylidene]octanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-[(1E)-1-(4-Methylphenyl)ethylidene]octanhydrazid beinhaltet typischerweise die Kondensationsreaktion zwischen 4-Methylacetophenon und Octanhydrazid in Gegenwart eines sauren Katalysators. Die Reaktion wird unter Rückflussbedingungen durchgeführt, und das Produkt wird durch Umkristallisation gereinigt.
Vorbereitungsmethoden
Obwohl spezifische industrielle Herstellungsverfahren für N'-[(1E)-1-(4-Methylphenyl)ethylidene]octanhydrazid nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies umfasst die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und den Einsatz großtechnischer Reinigungsverfahren wie Destillation oder Chromatographie.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N'-[(1E)-1-(4-Methylphenyl)ethylidene]octanhydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Hydrazingruppe in Hydrazinderivate umwandeln.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Hydrazidgruppe durch andere Nukleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter milden Bedingungen in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Oxide ergeben, während die Reduktion Hydrazinderivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
N'-[(1E)-1-(4-Methylphenyl)ethylidene]octanhydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Reagenz in der organischen Synthese und als Zwischenprodukt bei der Herstellung anderer komplexer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Es wird geforscht, ob es aufgrund seiner einzigartigen chemischen Struktur als Therapeutikum eingesetzt werden kann.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Spezialchemikalien verwendet.
Wirkmechanismus
Der Wirkungsmechanismus von N'-[(1E)-1-(4-Methylphenyl)ethylidene]octanhydrazid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Hydrazingruppe kann stabile Komplexe mit Metallionen bilden, was eine Rolle für seine biologische Aktivität spielen könnte. Außerdem kann die Verbindung Redoxreaktionen eingehen, die zelluläre Pfade beeinflussen und ihre Wirkung ausüben.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N'-[(1E)-1-(4-Methylphenyl)ethylidene]benzohydrazid
- N'-[(1E)-1-(4-Methylphenyl)ethylidene]methansulfonhydrazid
- 4-Hydroxy-N'-[(1E)-1-(4-Methylphenyl)ethylidene]benzohydrazid
Einzigartigkeit
N'-[(1E)-1-(4-Methylphenyl)ethylidene]octanhydrazid ist aufgrund seiner langen Octankette einzigartig, die im Vergleich zu seinen Analoga unterschiedliche physikalische und chemische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C17H26N2O |
|---|---|
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
N-[(E)-1-(4-methylphenyl)ethylideneamino]octanamide |
InChI |
InChI=1S/C17H26N2O/c1-4-5-6-7-8-9-17(20)19-18-15(3)16-12-10-14(2)11-13-16/h10-13H,4-9H2,1-3H3,(H,19,20)/b18-15+ |
InChI-Schlüssel |
WKPWIAJYGMVMQB-OBGWFSINSA-N |
Isomerische SMILES |
CCCCCCCC(=O)N/N=C(\C)/C1=CC=C(C=C1)C |
Kanonische SMILES |
CCCCCCCC(=O)NN=C(C)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11541877.png)
![5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11541880.png)
![(2-Bromophenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B11541881.png)
![2-(2-methoxy-4,6-dinitrophenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11541882.png)
![N-benzyl-N-(2-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11541888.png)
![4-({(E)-[4-(2-methylpropoxy)phenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11541891.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11541896.png)
![4-bromo-2-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11541901.png)
![N-(1-{N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11541906.png)
![2-[(6-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11541920.png)
![9-[4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B11541926.png)
![Methyl 4-[2-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11541937.png)

![3-methyl-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B11541948.png)
